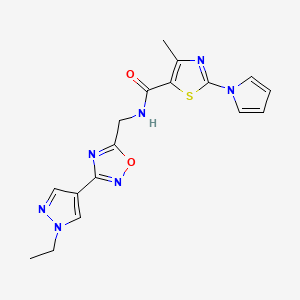

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole-5-carboxamide core substituted with a 1H-pyrrol-1-yl group at position 2 and a methyl group at position 2. The carboxamide nitrogen is further linked to a 1,2,4-oxadiazole ring, which is substituted at position 3 with a 1-ethyl-1H-pyrazol-4-yl moiety.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2S/c1-3-24-10-12(8-19-24)15-21-13(26-22-15)9-18-16(25)14-11(2)20-17(27-14)23-6-4-5-7-23/h4-8,10H,3,9H2,1-2H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSFYTQXLDKUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, an oxadiazole moiety, and a pyrazole group, which are known for their diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the oxadiazole and pyrazole moieties suggests potential activity as a kinase inhibitor, which is crucial for cancer treatment.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole and pyrazole have significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | HepG2 | 35.58 | Induces mitochondrial apoptosis |

| 10c | HCT116 | 2.86 | EGFR-TK inhibition |

| 10b | MCF7 | 1.82 | ROS accumulation |

These findings suggest that the compound may induce apoptosis through the mitochondrial pathway and increase reactive oxygen species (ROS) levels in cancer cells .

Anti-inflammatory Activity

The thiazole moiety is often associated with anti-inflammatory properties. Research indicates that compounds containing thiazoles can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Study on Pyrazole Derivatives

A study published in Molecules explored various pyrazole derivatives for their anti-proliferative effects on cancer cells. The results demonstrated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity against liver cancer cells (HepG2), suggesting that structural modifications could optimize therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins. These studies indicated strong interactions with EGFR and VEGFR receptors, which are critical in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamide derivatives with variations in aryl and halogen substituents. Key comparisons include:

- Substituent Diversity : The target compound features a 1,2,4-oxadiazole-thiazole hybrid scaffold, while compounds 3a–3p (e.g., 3a: C21H15ClN6O) are based on a pyrazole-carboxamide core with chloro, phenyl, or fluorophenyl groups. The oxadiazole ring in the target compound may enhance metabolic stability compared to the pyrazole rings in 3a–3p .

- Physicochemical Properties :

The higher melting points in 3a–3d (133–183°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to the target compound’s unknown properties.

Thiazole-Oxadiazole Hybrids ()

The compound 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide (CAS: 2034547-34-5) shares a thiazole-oxadiazole backbone with the target compound but differs in substituents:

- Pyrrole/Pyrazole Orientation : The compound has a 1-methyl-1H-pyrrol-2-yl group on the oxadiazole, while the target compound uses a 1-ethyl-1H-pyrazol-4-yl group. This positional and alkyl chain variation (methyl vs. ethyl) may influence lipophilicity and target binding .

- Molecular Weight and Formula :

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| Target Compound | Likely C17H18N8O2S | ~422.5 (estimated) |

| Compound | C13H13N5O2S | 303.34 |

Pharmacological and Functional Implications

- Bioactivity Potential: The pyrrole and pyrazole groups in the target compound are associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while the oxadiazole ring may improve metabolic stability over simpler heterocycles .

Q & A

Q. What are the common synthetic routes for preparing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide?

- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Oxadiazole Formation : Cyclization of precursors like 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol under alkaline conditions (e.g., K₂CO₃ in DMF) with alkylating agents (RCH₂Cl) to introduce the methyl linker .

- Thiazole-Pyrrole Assembly : Condensation of 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid with the oxadiazole intermediate using coupling reagents like EDCI/HOBt in DMF .

- Purification : Recrystallization from ethanol or preparative TLC (e.g., PE:EA = 8:1) to achieve >95% purity .

Q. How is structural confirmation of this compound achieved in academic research?

- Methodological Answer :

- Spectroscopic Analysis : ¹H/¹³C NMR is used to verify substituent positions (e.g., thiazole C-5 carboxamide at δ 2.66 ppm for methyl groups; oxadiazole methylene at δ 4.1–4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₇O₂S: 412.15) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated (e.g., C: 62.61%, H: 3.75%, N: 20.86%) .

Q. What are the common solubility and stability challenges during synthesis?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Co-solvents like THF:water (7:3) are used for reactions .

- Stability : The oxadiazole-thiazole backbone is sensitive to prolonged exposure to light and acidic conditions. Storage at –20°C under nitrogen is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of oxadiazole and thiazole-pyrrole moieties?

- Methodological Answer :

- Catalyst Screening : EDCI/HOBt outperforms DCC in minimizing side reactions (yield increases from 62% to 82%) .

- Temperature Control : Maintaining 0–5°C during carboxamide coupling reduces decomposition .

- Stoichiometry : A 1.2:1 molar ratio of oxadiazole intermediate to thiazole-pyrrole acid improves conversion .

Q. What computational tools are used to predict the bioactivity of this compound?

- Methodological Answer :

- PASS Online® : Predicts antimicrobial and kinase-inhibitory potential by comparing substructures to known bioactive compounds (e.g., pyrazole-oxadiazole hybrids show >70% probability for EGFR inhibition) .

- Molecular Docking : AutoDock Vina assesses binding affinity to targets like COX-2 (docking score: –9.2 kcal/mol) .

Q. How do researchers resolve contradictions in spectral data during structural analysis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyrrole NH vs. oxadiazole CH₂) .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen connectivity in the oxadiazole ring .

- Comparative Crystallography : XRD data from analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) validate bond lengths and angles .

Q. What strategies are employed to analyze degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Exposure to 0.1 M HCl (24 hrs) or UV light (254 nm, 48 hrs) followed by LC-MS/MS identifies hydrolyzed oxadiazole (m/z 215) and oxidized thiazole (m/z 198) .

- Kinetic Modeling : Arrhenius plots predict shelf-life (t₉₀ = 18 months at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.